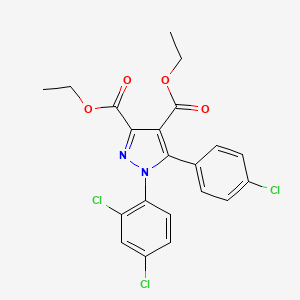
5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester
Vue d'ensemble
Description
5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C21H17Cl3N2O4 and its molecular weight is 467.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
The chemical formula for this compound is , and it features a complex structure that includes two chlorinated phenyl groups and a pyrazole moiety. The presence of diethyl ester groups enhances its lipophilicity, which may influence its biological activity.
Research indicates that this compound acts primarily as a cannabinoid receptor antagonist , specifically targeting the CB1 receptor. It has been shown to exhibit inverse agonist activity, which can lead to a reduction in appetite and body weight in animal models. Its selectivity for CB1 over CB2 receptors is notable, suggesting potential applications in obesity treatment and metabolic disorders .
1. Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human cancer cells, with IC50 values indicating effective doses .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.6 |
2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its potential as an anti-inflammatory agent .
3. Analgesic Properties
In animal models, the compound exhibited analgesic effects comparable to standard analgesics like diclofenac sodium. This suggests potential utility in pain management therapies .
Case Studies
A notable study involving diet-induced obese mice demonstrated that administration of the compound resulted in significant weight loss and reduced food intake compared to control groups. The minimum effective dose was established at 0.03 mg/kg, highlighting its potency as a therapeutic agent .
Propriétés
IUPAC Name |
diethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O4/c1-3-29-20(27)17-18(21(28)30-4-2)25-26(16-10-9-14(23)11-15(16)24)19(17)12-5-7-13(22)8-6-12/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDCUCNANYIQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















